

Dasiglucagon Demonstrates Favorable Safety Profile in Placebo-Controlled Clinical Trials

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Copenhagen, Denmark - An analysis of placebo-controlled clinical trial data confirms the favorable safety and tolerability profile of **dasiglucagon**, a next-generation glucagon analog, for the treatment of severe hypoglycemia in patients with diabetes. The most frequently reported adverse events in **dasiglucagon**-treated patients were gastrointestinal in nature and generally mild to moderate in severity.

Dasiglucagon, developed by Zealand Pharma, is a stable, aqueous formulation of a glucagon analog designed for rapid, ready-to-use administration in cases of severe hypoglycemia. Clinical trials have consistently demonstrated its efficacy in rapidly increasing blood glucose levels.[1] This guide provides a comprehensive comparison of the safety profile of **dasiglucagon** versus placebo, supported by data from pivotal clinical studies.

Quantitative Analysis of Adverse Events

The safety of **dasiglucagon** has been evaluated in a series of randomized, double-blind, placebo-controlled clinical trials involving both adult and pediatric patients with type 1 diabetes. The following tables summarize the incidence of adverse reactions that occurred more frequently in the **dasiglucagon** group compared to the placebo group.

Table 1: Adverse Reactions in Adult Patients (≥2% incidence and more frequent than placebo) within 12 hours of treatment in two placebo-controlled trials.[2]



Adverse Reaction	Dasiglucagon (N=116)	Placebo (N=53)
Nausea	57%	4%
Vomiting	25%	2%
Headache	11%	4%
Diarrhea	5%	0%
Injection site pain	2%	0%

Table 2: Adverse Reactions in Pediatric Patients (≥2% incidence and more frequent than placebo) within 12 hours of treatment in a placebo-controlled trial.[2]

Adverse Reaction	Dasiglucagon (N=20)	Placebo (N=11)
Nausea	65%	0%
Vomiting	50%	0%
Headache	10%	0%
Injection site pain	5%	0%

Other less common adverse reactions reported in patients treated with **dasiglucagon** included hypertension, hypotension, bradycardia, presyncope, palpitations, and orthostatic intolerance. [2][3]

Experimental Protocols

The safety and efficacy of **dasiglucagon** were primarily established in randomized, double-blind, placebo-controlled trials. A key trial design involved adult and pediatric patients with type 1 diabetes undergoing a controlled insulin-induced hypoglycemic challenge.[1][4]

Key Methodological Components:

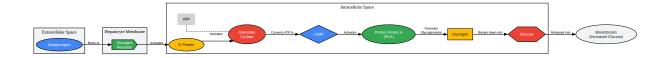
Participants: The trials enrolled adult and pediatric (ages 6 to 17 years) patients with a
diagnosis of type 1 diabetes.[1][4] Key exclusion criteria included a history of
pheochromocytoma or insulinoma.[4]



- Study Design: Participants were randomized to receive a single subcutaneous injection of either **dasiglucagon** (0.6 mg), placebo, or, in some studies, reconstituted glucagon as a comparator.[1][4] The studies were double-blinded, meaning neither the participants nor the investigators knew which treatment was being administered.[1][4]
- Induction of Hypoglycemia: Hypoglycemia was induced via a controlled intravenous insulin infusion.[1][4]
- Primary Endpoint: The primary efficacy endpoint was the time to plasma glucose recovery, defined as an increase in blood glucose of ≥20 mg/dL from the time of injection without the need for rescue intravenous glucose.[1][4]
- Safety Assessments: Safety was monitored through the recording of all adverse events, vital signs, and electrocardiograms (ECGs) at predefined intervals post-dose.[5]

Mechanism of Action: Dasiglucagon Signaling Pathway

Dasiglucagon is a glucagon receptor agonist. It mimics the action of endogenous glucagon by binding to glucagon receptors, which are predominantly found on hepatocytes (liver cells). This binding initiates a signaling cascade that results in the rapid release of glucose into the bloodstream.



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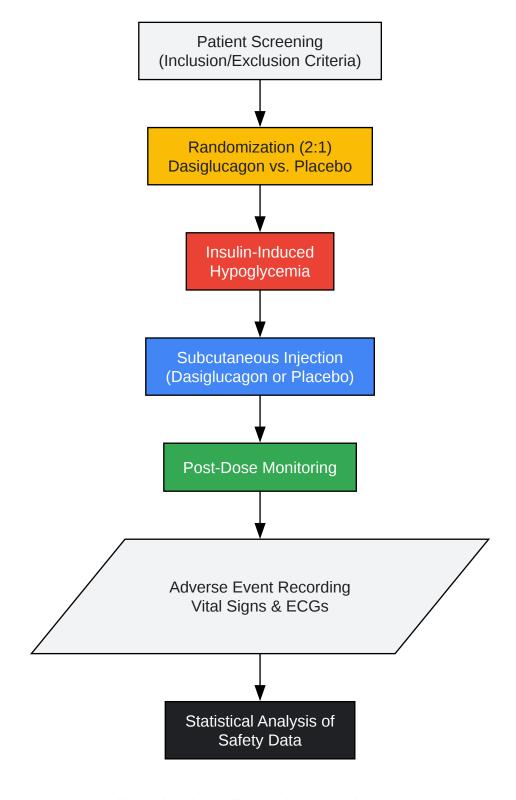


Caption: **Dasiglucagon** signaling pathway in a hepatocyte.

Experimental Workflow for Safety Assessment

The following diagram illustrates the typical workflow for assessing the safety of **dasiglucagon** in a placebo-controlled clinical trial.





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Caption: Workflow for assessing dasiglucagon safety.



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